
Flutrimazole: A Comprehensive Technical Guide
to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flutrimazole

Cat. No.: B1673498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flutrimazole is a broad-spectrum topical antifungal agent belonging to the imidazole class of

drugs. It is primarily used in the treatment of superficial mycoses of the skin. Its efficacy is

attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell

membrane, by targeting the enzyme lanosterol 14α-demethylase. This disruption leads to

altered cell membrane permeability and ultimately, fungal cell death. This technical guide

provides an in-depth overview of the molecular structure and a detailed synthesis pathway of

flutrimazole, intended for researchers and professionals in the field of drug development and

medicinal chemistry.

Molecular Structure
Flutrimazole, with the chemical formula C₂₂H₁₆F₂N₂, is a substituted imidazole derivative. The

core of the molecule consists of an imidazole ring linked to a trityl group. This trityl group is

asymmetrically substituted with one 2-fluorophenyl group and one 4-fluorophenyl group,

alongside an unsubstituted phenyl group.

The IUPAC name for flutrimazole is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-

imidazole.[1] The presence of the fluorine atoms on the phenyl rings is a key feature,

influencing the compound's lipophilicity and electronic properties, which can impact its

antifungal activity and pharmacokinetic profile.
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Key Structural Features:

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms,

essential for its antifungal activity.

Trityl Group: A triphenylmethyl group that provides a bulky, lipophilic anchor.

Fluorophenyl Substituents: The specific placement of fluorine at the ortho and para positions

of two of the phenyl rings is crucial for its biological activity.

Physicochemical and Quantitative Data
A summary of the key physicochemical properties of flutrimazole is presented in the table

below.

Property Value Reference

Molecular Formula C₂₂H₁₆F₂N₂ [1][2]

Molecular Weight 346.37 g/mol [2]

IUPAC Name

1-[(2-fluorophenyl)(4-

fluorophenyl)phenylmethyl]-1H

-imidazole

[1]

CAS Number 119006-77-8

Appearance White powder [2]

Melting Point 164-167 °C

Solubility
Poorly soluble in water; soluble

in common organic solvents
[2]

Mechanism of Action
Inhibition of fungal lanosterol

14α-demethylase
[3]

Synthesis Pathway
The synthesis of flutrimazole is a multi-step process that involves the preparation of a key

intermediate, a substituted trityl alcohol, followed by its conversion to a trityl halide and
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subsequent reaction with imidazole. A plausible and commonly cited synthetic route is outlined

below.

The overall synthesis can be conceptually divided into two main stages:

Synthesis of the (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate.

Formation of Flutrimazole via nucleophilic substitution.

A high-level overview of the synthesis is as follows: The synthesis commences with the

reaction of 2-fluorobenzoyl chloride with benzene in a Friedel-Crafts acylation to yield 2-

fluorobenzophenone. This ketone then undergoes a Grignard reaction with a Grignard reagent

prepared from 4-bromofluorobenzene to form the tertiary alcohol, (2-fluorophenyl)(4-

fluorophenyl)phenylmethanol. This alcohol is then converted to the corresponding trityl chloride

using a chlorinating agent like thionyl chloride. Finally, flutrimazole is obtained by the reaction

of this substituted trityl chloride with imidazole.

2-Fluorobenzoyl Chloride

2-Fluorobenzophenone

Friedel-Crafts
Acylation (AlCl₃)

Benzene

4-Bromofluorobenzene

4-Fluorophenylmagnesium Bromide
(Grignard Reagent)

Grignard
Reagent Formation

Mg

Imidazole

Flutrimazole
Thionyl Chloride (SOCl₂)

1-((2-Fluorophenyl)(4-fluorophenyl)phenylmethyl) Chloride

(2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

Grignard Reaction

Chlorination

Nucleophilic
Substitution
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A simplified overview of the flutrimazole synthesis pathway.

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of

flutrimazole, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of (2-Fluorophenyl)(4-
fluorophenyl)phenylmethanol
This procedure involves a two-step process: a Friedel-Crafts acylation followed by a Grignard

reaction.

1a. Synthesis of 2-Fluorobenzophenone

Materials: 2-Fluorobenzoyl chloride, benzene, anhydrous aluminum chloride (AlCl₃),

dichloromethane (DCM), hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).

Procedure:

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C,

slowly add 2-fluorobenzoyl chloride.

To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and

concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 2-fluorobenzophenone.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent

like ethanol.

1b. Grignard Reaction to form (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

Materials: 4-Bromofluorobenzene, magnesium turnings, dry diethyl ether or tetrahydrofuran

(THF), iodine crystal (as initiator), 2-fluorobenzophenone.

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping

funnel, place magnesium turnings and a crystal of iodine.

Add a small amount of a solution of 4-bromofluorobenzene in dry diethyl ether to initiate

the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

Add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzophenone in dry

diethyl ether dropwise with stirring.

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4

hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and evaporate the solvent to yield the crude tertiary alcohol.

Purify the product by column chromatography on silica gel or by recrystallization.
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Step 2: Synthesis of Flutrimazole
This final step involves the conversion of the tertiary alcohol to a trityl chloride, followed by

reaction with imidazole.

Materials: (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol, thionyl chloride (SOCl₂) or oxalyl

chloride, dry toluene or dichloromethane, imidazole, triethylamine (optional).

Procedure:

Dissolve the (2-fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate in a dry, inert

solvent such as toluene.

Slowly add thionyl chloride dropwise at room temperature with stirring. A gentle reflux may

be observed.

After the addition, heat the mixture at a gentle reflux for 1-2 hours to ensure complete

conversion to the trityl chloride.

Cool the reaction mixture and remove the excess thionyl chloride and solvent under

reduced pressure. The crude 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride is

often used directly in the next step without further purification.

In a separate flask, dissolve imidazole in a dry polar aprotic solvent like

dimethylformamide (DMF) or acetonitrile.

To this solution, add the crude trityl chloride dissolved in a minimal amount of the same

solvent. The addition of a non-nucleophilic base like triethylamine may be beneficial to

scavenge the HCl formed.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into water and extract with a suitable

organic solvent like ethyl acetate.
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Wash the combined organic extracts with water and brine, then dry over anhydrous

sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude

flutrimazole.

Purify the final product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Step 2: Synthesis of Flutrimazole
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A flowchart of the experimental workflow for flutrimazole synthesis.

Conclusion
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This technical guide has provided a detailed overview of the molecular structure and a

plausible, detailed synthesis pathway for the antifungal agent flutrimazole. The provided

experimental protocols, based on established chemical principles, offer a practical framework

for the laboratory synthesis of this important pharmaceutical compound. The structural

information and synthetic route outlined herein are valuable resources for researchers and

professionals engaged in the discovery and development of new antifungal agents and the

optimization of existing synthetic methodologies. Further research may focus on developing

more efficient, cost-effective, and environmentally friendly synthetic strategies for flutrimazole
and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Flutrimazole | C22H16F2N2 | CID 3401 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. nbinno.com [nbinno.com]

3. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Flutrimazole: A Comprehensive Technical Guide to its
Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673498#flutrimazole-molecular-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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